Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a fluoro group, a methoxyphenylmethyl group, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-fluoropyrazole with 4-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate involves its interaction with specific molecular targets. The fluoro group and the pyrazole ring play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
- Ethyl 3-(trifluoromethyl)-1-phenyl-1H-pyrazole-4-carboxylate
Uniqueness
Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate is unique due to the presence of the methoxyphenylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrazole derivatives and contributes to its specific applications and effects .
Properties
Molecular Formula |
C14H15FN2O3 |
---|---|
Molecular Weight |
278.28 g/mol |
IUPAC Name |
ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H15FN2O3/c1-3-20-14(18)12-9-17(16-13(12)15)8-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
GCERHFXYQSPUPU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1F)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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